BenchChemオンラインストアへようこそ!

5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

CNS Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2301851-25-0) is a halogenated, methyl-substituted indane-amine derivative. This compound is characterized by a unique 5-bromo-7-methyl substitution pattern that distinguishes it from simpler, unsubstituted aminoindane scaffolds.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
CAS No. 2301851-25-0
Cat. No. B6163974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS2301851-25-0
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(CC2)N)Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c1-6-4-8(11)5-7-2-3-9(12)10(6)7;/h4-5,9H,2-3,12H2,1H3;1H
InChIKeyLJDWNYOFGPPTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 2301851-25-0): A Strategic Halogenated Indane-Amine Building Block for CNS and Oncology Medicinal Chemistry


5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2301851-25-0) is a halogenated, methyl-substituted indane-amine derivative. This compound is characterized by a unique 5-bromo-7-methyl substitution pattern that distinguishes it from simpler, unsubstituted aminoindane scaffolds. It is primarily utilized as a high-value synthetic intermediate and a key building block in pharmaceutical research, particularly for the development of novel CNS-active agents and anticancer compounds [1]. Its structural features provide a precise steric and electronic profile that is leveraged in structure-activity relationship (SAR) studies to optimize target binding and selectivity [2].

The Criticality of 5-Bromo-7-Methyl Substitution: Why Unsubstituted and De-Methylated Indane-1-Amines Cannot Serve as Direct Replacements


For scientific procurement, generic substitution with a simpler, unsubstituted 1-aminoindane or a de-methylated bromoindan-1-amine is not a viable strategy. The specific 5-bromo-7-methyl substitution pattern on the 2,3-dihydro-1H-inden-1-amine scaffold is not merely an ancillary decoration but a critical driver of pharmacological and physicochemical properties. Literature on indane-amine scaffolds demonstrates that subtle variations in substitution dramatically alter biological activity. For example, in MAO-B inhibitor programs, the presence and position of halogen and methyl groups on the indane ring result in discrete IC50 values spanning an order of magnitude, directly determining isoform selectivity over MAO-A [1]. The 5-bromo substituent is a strategic synthetic handle for downstream diversification (e.g., via cross-coupling), while the 7-methyl group imposes specific steric constraints that influence target binding. Using a non-methylated or regioisomeric bromoindane would compromise synthetic utility, alter the compound's lipophilicity, and produce an unpredictable SAR profile, rendering data from the parent scaffold non-transferable [2].

Quantitative Evidence Guide: Differentiating 5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride from Closest Analogs


Molecular Weight & Lipophilicity Advantage Over Unsubstituted 1-Aminoindane Hydrochloride for CNS Drug Design

The 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (MW 262.57 g/mol) offers a significantly higher molecular weight and computed lipophilicity compared to the unsubstituted 1-aminoindane hydrochloride (MW 169.65 g/mol). The free base of the target compound (C10H12BrN) has a molecular weight of 226.11 g/mol, a 53.7% increase over the unsubstituted 1-aminoindane (C9H11N, MW 133.19 g/mol) [1]. Its computed Log P (XLogP3-AA) is 2.3, while the unsubstituted indane core has a lower baseline Log P [1]. This increased molecular bulk and tailored lipophilicity are key parameters in CNS drug design, potentially improving blood-brain barrier penetration and reducing undesirable promiscuity often seen with simpler, low-molecular-weight amines [2].

CNS Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Selectivity Vector Potential: Leveraging Indane-amine Scaffold MAO-B Selectivity as a Class Baseline

The 2,3-dihydro-1H-inden-1-amine scaffold is validated as a selective human MAO-B inhibitor core. In a head-to-head series, optimized analogs such as L4 (IC50 = 0.11 μM), L16 (IC50 = 0.27 μM), and L17 (IC50 = 0.48 μM) demonstrated MAO-B inhibitory activity comparable to the clinical drug Selegiline while maintaining high isoform selectivity over MAO-A [1]. This establishes a strong class-level activity baseline. The 5-bromo-7-methyl derivative serves as a vital diversification tool to further optimize this selectivity. The bromine and methyl substituents can be systematically varied to explore the hydrophobic entrance cavity of MAO-B, with the potential to identify novel analogs that exceed the benchmark 0.11 μM potency and achieve superior selectivity profiles compared to the parent selegiline and rasagiline scaffolds [2].

Parkinson's Disease Monoamine Oxidase B Selectivity Profiling

Strategic Synthetic Handle: 5-Bromo Substituent as a Cross-Coupling Linchpin Compared to De-Methylated or Unsubstituted Analogs

The key differentiation of this compound is the 5-position bromine atom, a strategic synthetic handle that enables rapid, late-stage diversification. The 5-bromo-7-methyl analog allows for direct Suzuki, Buchwald-Hartwig, or Ullmann-type coupling reactions, providing straightforward access to libraries of biaryl, amino, or ether derivatives [1]. This contrasts sharply with the de-methylated 5-bromoindan-1-amine (MW 226.11 g/mol), which offers the synthetic handle but lacks the critical 7-methyl steric group, and with 7-methyl-2,3-dihydro-1H-inden-1-amine (MW 147.22 g/mol), which possesses the steric element but no versatile synthetic handle, requiring de novo functionalization [2]. The dual presence of both substituents in a single intermediate is a quantifiable advantage in synthetic efficiency, eliminating multiple steps in SAR exploration.

Synthetic Methodology Lead Optimization Medicinal Chemistry

Differentiation by Regiochemistry: Advantage Over 4- and 6-Bromo-7-methyl Regioisomers in Steric and Electronic Tuning

The 5-bromo substitution pattern offers a distinct steric and electronic environment compared to its regioisomers, 4-bromo-7-methyl- (CAS 1259758-80-9) and 6-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine (CAS 1071727-50-8) . While all three share the molecular formula C10H12BrN (MW 226.11), their different substitution geometries lead to disparate molecular electrostatic potentials and steric maps. The 5-bromo isomer places the halogen in a para-like position relative to the aliphatic ring, a geometry often preferred for engaging hydrophobic pockets in kinase and enzyme active sites [1]. The 4-bromo isomer introduces a steric clash with the amine, potentially restricting conformational freedom, while the 6-bromo isomer alters the electronic distribution in a distinct way. This regiochemical precision allows medicinal chemists to probe specific protein-ligand interactions, making the 5-bromo isomer a non-interchangeable analog.

Structure-Activity Relationship Molecular Modeling Kinase Inhibition

High-Value Research and Industrial Application Scenarios for 5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride


CNS Drug Discovery: Synthesis of Patent-Differentiating MAO-B Inhibitors for Parkinson's Disease

The compound is a high-value intermediate for synthesizing novel, patent-differentiating MAO-B inhibitors. By leveraging the 5-bromo handle for rapid C-C or C-N bond formation from the established selective indane-amine core, medicinal chemists can explore the entrance cavity of MAO-B. This approach aims to discover analogs that surpass the 0.11 μM IC50 benchmark set by compound L4 and exhibit superior isoform selectivity over MAO-A compared to current clinical standards like selegiline and rasagiline [1]. The 7-methyl group is crucial for occupying the hydrophobic pocket and achieving the desired selectivity profile [2].

Targeted Oncology: Late-Stage Diversification Hub for Microtubule-Destabilizing Indenamine Analogs

The 2,3-dihydro-1H-inden-1-amine scaffold has demonstrated potent, selective anticancer activity through microtubule destabilization, as evidenced by lead compounds SSB2, SSB21, and SSB22 [1]. This 5-bromo-7-methyl building block serves as an ideal, late-stage diversification hub for this program. The bromine atom allows for the introduction of various aryl, heteroaryl, or amino groups to further optimize potency against oral squamous cell carcinoma cells and other cancer lines. The pre-installed 7-methyl group provides the necessary steric profile for colchicine binding site interactions, facilitating the direct synthesis of next-generation analogs without having to rebuild the complex core structure [2].

Chemical Biology & Kinase Probe Development: Scaffold-Hopping and Selectivity Profiling

The compound's defined substitution pattern makes it suitable for the synthesis of focused kinase inhibitor probes. The 5-bromo-7-methyl substitution distinguishes it from common indane building blocks, allowing for the rapid assembly of diverse chemical libraries via palladium-catalyzed cross-coupling [1]. This strategy supports scaffold-hopping exercises and kinome-wide selectivity profiling. The synthesized probes can be tested against a panel of human kinases to identify new inhibitors with unique selectivity fingerprints, driven by the specific steric and electronic properties conferred by the 5-bromo-7-methyl motif [2].

Academic-Industrial Collaboration: A Standardized Key Intermediate for Reproducible High-Throughput Screening

Procuring this compound to a defined purity standard (≥95%) ensures reproducibility across high-throughput screening (HTS) campaigns [1]. The hydrochloride salt form guarantees high solubility and accurate dispensing in DMSO or aqueous buffers, unlike the freebase form which may be prone to variable hydration and oxidation. This makes it an ideal core building block for shared compound libraries between academic screening centers and pharmaceutical partners. Its use guarantees that follow-up SAR data is generated from a consistent, chemically defined starting material, eliminating artifact generation caused by chemical impurity or inconsistency from different synthesis batches of the non-halogenated or regioisomeric analogs [2].

Quote Request

Request a Quote for 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.